molecular formula C19H27N5O4 B032174 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine CAS No. 152551-75-2

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine

Cat. No.: B032174
CAS No.: 152551-75-2
M. Wt: 389.4 g/mol
InChI Key: WHIHPZQGQNXDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Terazosin Impurity J, also known as VWR691G79U or 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

Terazosin Impurity J acts as an alpha-1-selective adrenergic antagonist . It selectively blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This results in a decrease in blood pressure and an improvement in urinary flow .

Biochemical Pathways

The compound’s action on alpha-1 adrenergic receptors affects several biochemical pathways. It enhances glycolysis, evidenced by increased ATP production and higher LDH enzymatic activity . It also downregulates the NF-κB-GSDMD signal pathway, exhibiting anti-inflammatory effects .

Pharmacokinetics

Orally administered Terazosin Impurity J is rapidly, consistently, and almost completely absorbed into the bloodstream, with a bioavailability of approximately 90% . Peak plasma drug levels occur within one to two hours after ingestion . The compound undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin Impurity J are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .

Result of Action

The molecular and cellular effects of Terazosin Impurity J’s action include the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . It also exhibits anti-inflammatory effects by downregulating the NF-κB-GSDMD signal pathway .

Properties

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIHPZQGQNXDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152551-75-2
Record name A-65297
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-65297
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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